molecular formula C9H11N3O3S B11728493 [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea

[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea

Cat. No.: B11728493
M. Wt: 241.27 g/mol
InChI Key: QXCXUXKLHMKBGN-NYYWCZLTSA-N
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Description

[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea is a compound with potential therapeutic and industrial applications It is known for its unique chemical structure, which includes a thiourea group and a trihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea typically involves the reaction of 2,3,4-trihydroxyacetophenone with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound.

Scientific Research Applications

[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

[(E)-1-(2,3,4-trihydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11N3O3S/c1-4(11-12-9(10)16)5-2-3-6(13)8(15)7(5)14/h2-3,13-15H,1H3,(H3,10,12,16)/b11-4+

InChI Key

QXCXUXKLHMKBGN-NYYWCZLTSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=C(C(=C(C=C1)O)O)O

Canonical SMILES

CC(=NNC(=S)N)C1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

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